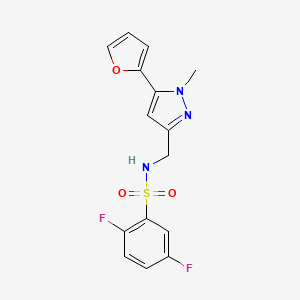

2,5-difluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-difluoro-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2N3O3S/c1-20-13(14-3-2-6-23-14)8-11(19-20)9-18-24(21,22)15-7-10(16)4-5-12(15)17/h2-8,18H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNCTDUGRBIZDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-difluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide is a compound with potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activities associated with this compound, emphasizing its mechanisms of action, efficacy in various biological models, and potential clinical implications.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with two fluorine substituents at positions 2 and 5, and a furan-substituted pyrazole moiety. The presence of these functional groups is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells via mechanisms involving the inhibition of key survival pathways such as Bcl-2 and NF-kB signaling pathways .

Table 1: Cytotoxicity Data

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that derivatives with similar structures effectively inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism involves blocking NF-kB activation, which is crucial in inflammatory responses .

Table 2: Inhibition of Cytokine Production

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : The compound may modulate key signaling pathways that control cell growth and apoptosis.

- Antioxidant Properties : Some studies suggest that the compound exhibits antioxidant activity, which could contribute to its anti-inflammatory effects by reducing oxidative stress.

Case Studies

Several case studies have documented the effects of related compounds in vivo. For example, a study demonstrated that a structurally analogous compound significantly reduced tumor size in mouse models of breast cancer when administered at specific dosages .

Case Study Summary:

- Model : Mouse model of breast cancer

- Dosage : 10 mg/kg body weight

- Outcome : Tumor size reduction by approximately 50% over four weeks

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds similar to 2,5-difluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide. For instance, a related compound demonstrated significant antimitotic activity against various human tumor cell lines, with a mean GI50 value indicating effective inhibition of cancer cell growth .

Antimicrobial Properties

Research has shown that benzenesulfonamide derivatives exhibit antimicrobial activity. The presence of the furan and pyrazole moieties in the structure can enhance this activity, making it a candidate for developing new antibiotics .

Enzyme Inhibition

The compound's sulfonamide group is known for its ability to inhibit certain enzymes, such as carbonic anhydrase and dihydropteroate synthase, which are crucial in various biological pathways . This property positions it as a potential lead compound for drugs targeting metabolic diseases.

Case Study 1: Anticancer Evaluation

In a study conducted by the National Cancer Institute (NCI), a derivative of this compound was evaluated for its anticancer properties. The compound exhibited promising results with a significant inhibition rate across multiple cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

A series of benzenesulfonamide derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that modifications similar to those found in this compound could lead to enhanced antimicrobial activity against resistant strains of bacteria .

Data Tables

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and purity. Key signals include furan protons (δ 6.3–7.4 ppm) and sulfonamide NH (δ 10.2–10.8 ppm) .

- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement. Torsion angles and hydrogen-bonding networks validate stereochemistry and molecular packing .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight within 3 ppm error .

How can researchers resolve discrepancies in biological activity data across assay systems?

Q. Advanced

- Orthogonal Assays : Compare enzymatic inhibition (e.g., IC₅₀ in kinase assays) with cellular activity (e.g., proliferation assays in cancer cell lines). Discrepancies may arise from membrane permeability or off-target effects .

- Control Experiments : Include positive controls (e.g., known inhibitors) and assess solvent effects (DMSO tolerance ≤0.1%).

- Data Normalization : Use Z-factor or signal-to-noise ratios to validate assay robustness .

What computational methods predict interactions between this compound and biological targets?

Q. Advanced

- Molecular Docking : AutoDock Vina or GOLD for binding mode prediction to enzymes (e.g., carbonic anhydrase IX). Focus on sulfonamide coordination to zinc ions in active sites .

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS to assess binding stability over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .

- QSAR Modeling : Use MOE or Schrödinger to correlate structural features (e.g., fluorine electronegativity) with activity .

How should researchers design experiments to assess environmental fate and degradation pathways?

Q. Advanced

- Hydrolysis/Photolysis Studies : Expose the compound to simulated sunlight (UV-Vis, 300–800 nm) or varied pH buffers (pH 4–9). Monitor degradation via HPLC-MS and identify metabolites (e.g., defluorinated products) .

- Biotic Transformation : Incubate with liver microsomes or soil microbiota. Use LC-QTOF-MS for metabolite profiling .

- OECD Guidelines : Follow Test No. 307 (aerobic soil degradation) to estimate half-life (t₁/₂) and persistence .

What strategies optimize reaction yields during the sulfonamide coupling step?

Q. Basic

- Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete reaction.

- Solvent Choice : Anhydrous DCM or THF minimizes side reactions (e.g., hydrolysis).

- Base Selection : Et₃N or DMAP enhances nucleophilicity of the amine intermediate.

- Monitoring : Track progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) .

How can crystallographic data clarify stereochemical uncertainties?

Q. Advanced

- SHELXL Refinement : Analyze anisotropic displacement parameters and residual electron density maps to confirm atom positions .

- Hydrogen Bonding : Identify interactions between sulfonamide SO₂ and pyrazole N-H groups to validate conformation .

- Comparison with DFT Models : Overlay experimental and computed (B3LYP/6-31G*) structures to assess accuracy .

What methodologies assess the compound’s metabolic stability in vitro?

Q. Advanced

- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL protein) and NADPH. Quantify parent compound depletion over 60 minutes via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to evaluate isoform-specific inhibition .

- Metabolite Identification : HRMS/MS fragmentation patterns (e.g., loss of -SO₂NH₂) reveal Phase I/II modifications .

How to integrate structural and biological data into a pharmacological profile?

Q. Advanced

- Structure-Activity Relationship (SAR) : Correlate fluorine substitution patterns with enzyme inhibition (e.g., 2,5-difluoro enhances target selectivity over monofluoro analogs) .

- Mechanistic Studies : Combine crystallography (binding mode) with cellular assays (apoptosis markers) to explain efficacy .

- Conceptual Frameworks : Link findings to disease pathways (e.g., HIF-1α signaling for anticancer applications) using tools like KEGG Pathway .

How to address solubility challenges in biological assays?

Q. Basic

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) for stock solutions.

- Surfactant Addition : Polysorbate 80 (0.01% w/v) improves aqueous dispersion.

- pH Adjustment : Prepare buffers at pH 7.4 (PBS) to mimic physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.